![molecular formula C10H20N2O2 B1621909 N-(1-methoxypropan-2-yl)piperidine-4-carboxamide CAS No. 884497-61-4](/img/structure/B1621909.png)
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Overview
Description
Scientific Research Applications
Pharmaceuticals: Analgesic Agents
The piperidine carboxamide structure is commonly found in analgesic agents due to its interaction with opioid receptors. Research indicates that modifications to the piperidine ring can lead to compounds with significant analgesic properties, potentially contributing to the development of new pain management medications .
Neurological Research: Neurotransmitter Modulation
This compound’s structural similarity to known neurotransmitter modulators suggests potential applications in neurological research. It could be used to study the modulation of neurotransmitter release or reuptake, which is crucial for understanding and treating neurological disorders .
Material Science: Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can contribute to the creation of complex molecules for material science applications. Its reactive carboxamide group makes it a valuable building block for synthesizing polymers or other advanced materials .
Chemical Biology: Enzyme Inhibition Studies
The piperidine carboxamide moiety is structurally relevant for enzyme inhibition studies. It can serve as a scaffold for developing enzyme inhibitors, which are essential tools in chemical biology for dissecting biological pathways .
Agricultural Chemistry: Pesticide Development
The structural flexibility of piperidine carboxamides allows for the design of novel pesticides. By modifying the piperidine ring, researchers can develop compounds with specific activities against agricultural pests .
Medicinal Chemistry: Antiviral Research
Piperidine derivatives have been explored for their antiviral properties. The compound could be used as a precursor for synthesizing new antiviral agents, particularly in the context of emerging infectious diseases .
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(7-14-2)12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFVBCQSWMSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396907 | |
Record name | N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
CAS RN |
884497-61-4 | |
Record name | N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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